2,6-Dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine
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Overview
Description
2,6-Dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a trifluoromethylphenyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine typically involves multiple steps, starting with the preparation of the morpholine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable trifluoromethylphenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the trifluoromethyl group with various nucleophiles.
Scientific Research Applications
2,6-Dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)phenylmorpholine: Similar structure but without the dimethyl substitution on the morpholine ring.
2,6-Dimethyl-4-phenylmorpholine: Similar structure but without the trifluoromethyl group.
Uniqueness
2,6-Dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine is unique due to the presence of both the trifluoromethylphenyl group and the dimethyl substitution on the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO/c1-11(20-9-12(2)21-13(3)10-20)7-14-5-4-6-15(8-14)16(17,18)19/h4-6,8,11-13H,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWTDOUGVVMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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